3-methyl-1-propyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-Methyl-1-propyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and material science. This compound, with its unique structure, has garnered interest for its potential biological activities and synthetic utility.
Mechanism of Action
Target of Action
A structurally similar compound, 3-methylpyrazole-5-carboxylic acid, is known to be a potent and selective d-amino acid oxidase (dao) inhibitor . DAO plays a crucial role in the metabolism of D-amino acids, particularly D-serine, which is a co-agonist of the NMDA receptor and is involved in neurotransmission .
Mode of Action
If it acts similarly to 3-Methylpyrazole-5-carboxylic acid, it may inhibit DAO, thereby preventing the oxidative deamination of D-serine . This could potentially increase the levels of D-serine, enhancing NMDA receptor-mediated neurotransmission.
Biochemical Pathways
If its action is similar to that of 3-Methylpyrazole-5-carboxylic acid, it might influence the D-serine metabolic pathway and NMDA receptor-mediated signaling .
Result of Action
If it behaves like 3-Methylpyrazole-5-carboxylic acid, it might protect DAO cells from oxidative stress induced by D-serine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-propyl-1H-pyrazole-5-carbohydrazide typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method includes the reaction of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-propyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazide moiety, leading to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole amines.
Scientific Research Applications
3-Methyl-1-propyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Uniqueness
3-Methyl-1-propyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazide moiety allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
5-methyl-2-propylpyrazole-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-4-12-7(8(13)10-9)5-6(2)11-12/h5H,3-4,9H2,1-2H3,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNSDWUZAMHBBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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